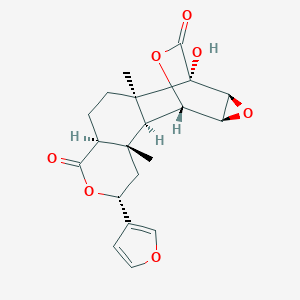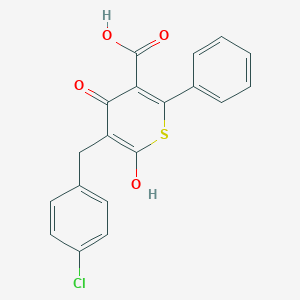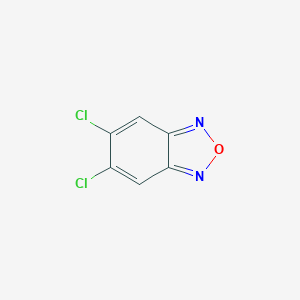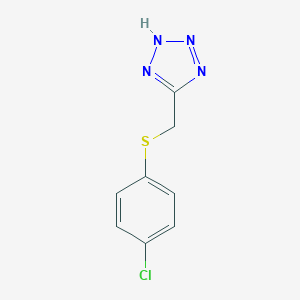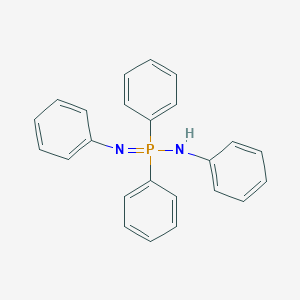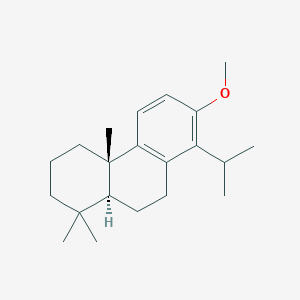
14-Isopropyl-13-methoxypodocarpa-8,11,13-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Isopropyl-13-methoxypodocarpa-8,11,13-triene (IMPT) is a natural product that belongs to the podocarpene family of diterpenes. It is isolated from the bark of Podocarpus nagi, a coniferous tree native to East Asia. IMPT has gained significant attention in recent years due to its potential therapeutic properties and its unique chemical structure.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
14-Isopropyl-13-methoxypodocarpa-8,11,13-triene has been the subject of various chemical synthesis and structural analysis studies. For instance, its derivatives have been synthesized and analyzed for their chemical structures using comprehensive spectroscopic methods, including NMR and MS. These studies contribute significantly to the understanding of the chemical properties and potential applications of this compound (Liu et al., 2007).
Potential Therapeutic Applications
Research has explored the potential therapeutic applications of 14-Isopropyl-13-methoxypodocarpa-8,11,13-triene and its derivatives. Studies have examined their cytotoxicity, indicating possible uses in cancer research. For example, one derivative exhibited moderate inhibitory activity against Raji cells, a type of cancer cell, suggesting potential for therapeutic exploration in oncology (Liu et al., 2007).
Exploration in Organic Chemistry
This compound has also been a subject of interest in organic chemistry for understanding reaction mechanisms and synthetic pathways. Studies have delved into various reactions, such as decarbonylation and cyclisation, to understand the chemical behavior and transformation possibilities of this compound and its related derivatives (Baguley et al., 1972), (Nasipuri & Chaudhuri, 1975).
Synthesis of Related Compounds
The synthesis of related compounds has been a significant area of research. By understanding the synthesis pathways of similar compounds, researchers can develop new synthetic methods and potentially discover new compounds with unique properties (Matsumoto et al., 1982).
properties
CAS RN |
15340-83-7 |
|---|---|
Product Name |
14-Isopropyl-13-methoxypodocarpa-8,11,13-triene |
Molecular Formula |
C21H32O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C21H32O/c1-14(2)19-15-8-11-18-20(3,4)12-7-13-21(18,5)16(15)9-10-17(19)22-6/h9-10,14,18H,7-8,11-13H2,1-6H3/t18-,21+/m0/s1 |
InChI Key |
DORDKDUSCNWFPJ-GHTZIAJQSA-N |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)OC |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



